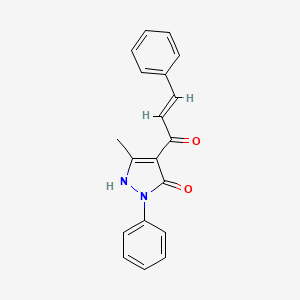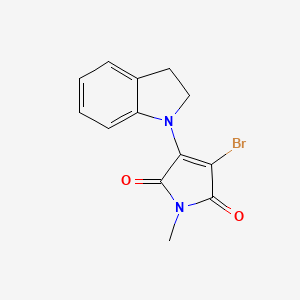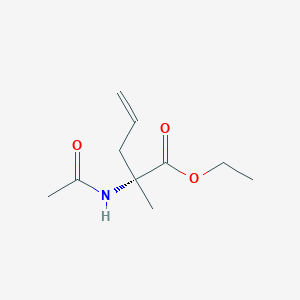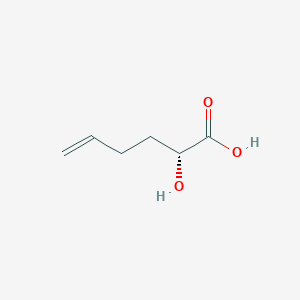
3-Methyl-1-phenyl-4-cinnamoyl-1H-pyrazole-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-phenyl-4-cinnamoyl-1H-pyrazole-5-ol is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenyl-4-cinnamoyl-1H-pyrazole-5-ol typically involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with cinnamaldehyde in the presence of a base such as sodium acetate. The reaction is carried out at room temperature, and the product is isolated by filtration and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1-phenyl-4-cinnamoyl-1H-pyrazole-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological activities and properties depending on the substituents introduced.
Applications De Recherche Scientifique
3-Methyl-1-phenyl-4-cinnamoyl-1H-pyrazole-5-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is explored for its potential use in developing new pharmaceuticals, particularly in cancer treatment.
Industry: The compound’s unique properties make it useful in various industrial applications, including the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-phenyl-4-cinnamoyl-1H-pyrazole-5-ol involves its interaction with specific molecular targets and pathways. The compound has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells . This dual action makes it a promising candidate for anticancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-1-phenyl-1H-pyrazol-5-ol: A closely related compound with similar biological activities.
4,4ʹ-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): These derivatives have been studied for their antioxidant and anticancer activities.
Uniqueness
3-Methyl-1-phenyl-4-cinnamoyl-1H-pyrazole-5-ol stands out due to its cinnamoyl group, which imparts unique chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and differentiates it from other pyrazole derivatives.
Propriétés
Formule moléculaire |
C19H16N2O2 |
|---|---|
Poids moléculaire |
304.3 g/mol |
Nom IUPAC |
5-methyl-2-phenyl-4-[(E)-3-phenylprop-2-enoyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H16N2O2/c1-14-18(17(22)13-12-15-8-4-2-5-9-15)19(23)21(20-14)16-10-6-3-7-11-16/h2-13,20H,1H3/b13-12+ |
Clé InChI |
JKWJQCCQYSQMAG-OUKQBFOZSA-N |
SMILES isomérique |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=O)/C=C/C3=CC=CC=C3 |
SMILES canonique |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-methylbutyl)-](/img/structure/B12576213.png)

![Benzoic acid, 2-hydroxy-, 3-[(nitrooxy)methyl]phenyl ester](/img/structure/B12576221.png)
![Phenol, 4,4'-[2-[4-(1-methylethyl)phenyl]-1-butenylidene]bis-](/img/structure/B12576232.png)
![{[8-(Dibutylamino)chrysen-1-yl]methyl}(triphenyl)phosphanium bromide](/img/structure/B12576242.png)
![N~1~-(2,2-Diphenylethyl)-N~2~-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B12576245.png)
![4-Methoxy-2-{[(morpholin-4-yl)methyl]sulfanyl}phenol](/img/structure/B12576251.png)

![Oxirane, 2-phenyl-3-[(triphenylmethoxy)methyl]-, (2S,3S)-](/img/structure/B12576256.png)




![2,2'-[(4-Methoxyphenyl)methylene]bis(3,4-dimethyl-1H-pyrrole)](/img/structure/B12576300.png)
